molecular formula C11H13N5O2S B8378231 N-(4-(6-hydrazinylpyridazin-3-yl)phenyl)methanesulfonamide

N-(4-(6-hydrazinylpyridazin-3-yl)phenyl)methanesulfonamide

Cat. No. B8378231
M. Wt: 279.32 g/mol
InChI Key: MJXXEIXNJCRENT-UHFFFAOYSA-N
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Patent
US08754103B2

Procedure details

A suspension of N-(4-(6-chloropyridazin-3-yl)phenyl)methanesulfonamide (2.82 mmole) in hydrazine monohydrate (6 mL) was heated at 120 C for 1 hour and evaporated in vacuo. The residue was dissolved in dicholomethane, washed with water, dried over Na2SO4, and evaporated in vacuo to afford N-(4-(6-hydrazinylpyridazin-3-yl)phenyl)methanesulfonamide.
Quantity
2.82 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[N:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([NH:14][S:15]([CH3:18])(=[O:17])=[O:16])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.O.[NH2:20][NH2:21]>>[NH:20]([C:2]1[N:7]=[N:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([NH:14][S:15]([CH3:18])(=[O:17])=[O:16])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1)[NH2:21] |f:1.2|

Inputs

Step One
Name
Quantity
2.82 mmol
Type
reactant
Smiles
ClC1=CC=C(N=N1)C1=CC=C(C=C1)NS(=O)(=O)C
Name
Quantity
6 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 120 C for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dicholomethane
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=CC=C(N=N1)C1=CC=C(C=C1)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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